N-Boc-trans-4-hydroxy-L-proline methyl ester N-Boc-trans-4-hydroxy-L-proline methyl ester Solubility: Chloroform, Dichloromethane, DMF, Ethyl Acetate

Brand Name: Vulcanchem
CAS No.: 74844-91-0
VCID: VC21538050
InChI: InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol

N-Boc-trans-4-hydroxy-L-proline methyl ester

CAS No.: 74844-91-0

VCID: VC21538050

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-trans-4-hydroxy-L-proline methyl ester - 74844-91-0

Description

N-Boc-trans-4-hydroxy-L-proline methyl ester, with the CAS number 74844-91-0, is a chemical compound used extensively in organic synthesis, particularly in peptide chemistry. It is a protected form of hydroxyproline, which is an amino acid found in collagen and other proteins. The Boc (tert-butoxycarbonyl) group protects the amino group, allowing for selective reactions at other sites of the molecule.

Synthesis and Applications

N-Boc-trans-4-hydroxy-L-proline methyl ester is synthesized through the protection of the amino group of 4-hydroxy-L-proline with a Boc group, followed by esterification of the carboxyl group. This compound is a key intermediate in the synthesis of various peptides and proteins, especially those containing hydroxyproline residues.

Applications in Organic Synthesis

  • Peptide Synthesis: Used as a building block in solid-phase peptide synthesis to introduce hydroxyproline residues into peptides.

  • Modification of Proteins: Can be used to modify proteins by incorporating hydroxyproline residues, which can affect protein structure and function.

  • Pharmaceutical Research: Plays a role in the development of drugs targeting collagen-related diseases due to its structural similarity to natural collagen components.

Market Analysis

The market for N-Boc-trans-4-hydroxy-L-proline methyl ester is growing due to its increasing demand in pharmaceutical and biotechnology industries. The compound's market size is projected to expand from 2019 to 2026, driven by advancements in peptide synthesis technologies and the rising need for collagen-related research .

Market Segmentation

  • By Type: Includes different purity levels and forms of the compound.

  • By Application: Primarily used in peptide synthesis, pharmaceutical research, and biotechnology applications.

  • By Region: Market demand varies across regions, with significant growth expected in Asia-Pacific due to expanding biotech industries.

Research Findings

Recent research has focused on optimizing the synthesis and purification processes for N-Boc-trans-4-hydroxy-L-proline methyl ester. For instance, a large-scale synthesis process using nosyl fluoride as a deoxyfluorinating agent has been developed to convert this compound into N-Boc-4-fluoro-L-proline with high purity .

Challenges and Opportunities

  • Challenges: High production costs and the need for efficient purification methods.

  • Opportunities: Growing demand in pharmaceutical and biotech sectors, potential for new applications in collagen-related diseases.

CAS No. 74844-91-0
Product Name N-Boc-trans-4-hydroxy-L-proline methyl ester
Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
IUPAC Name 1-O-tert-butyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m1/s1
Standard InChIKey MZMNEDXVUJLQAF-SFYZADRCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)O
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O
Synonyms 74844-91-0;N-Boc-trans-4-hydroxy-L-prolinemethylester;Boc-Hyp-OMe;(2S,4R)-1-tert-butyl2-methyl4-hydroxypyrrolidine-1,2-dicarboxylate;1-tert-butyl2-methyl(2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate;BOC-HYDROXYPROLINE-OME;BOC-L-Hydroxyprolinemethylester;MFCD00076981;Methylcis-1-Boc-4-hydroxy-D-prolinate;Methyltrans-1-Boc-4-hydroxy-L-prolinate;trans-1-(tert-Butoxycarbonyl)-4-hydroxy-L-prolinemethylester;N-BOC-trans-4-hydroxyl-L-prolinemethylester;O1-TERT-BUTYLO2-METHYL(2S,4R)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE;N-(tert-Butoxycarbonyl)-trans-hydroxy-L-prolinemethylester;N-(tert-Butoxycarbonyl)-trans-4-hydroxy-L-prolineMethylEster;(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-2-(methoxycarbonyl)pyrrolidine;Boc-Hyp.OMe;Boc-trans-Hyp-Ome;Boc-trans-4-Hydroxy-L-prolinemethylester;L-BOCHPROME;N-BOC-4-HYDROXY-L-PROLINEMETHYLESTER;PubChem18619;BOC-L-HYP-OME;(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylicacid1-tert-butyl2-methylesterhydrochloride;AC1MC25H
PubChem Compound 2734883
Last Modified Aug 15 2023

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